molecular formula C32H23BrClN3O B2572798 2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol CAS No. 394225-30-0

2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol

Cat. No.: B2572798
CAS No.: 394225-30-0
M. Wt: 580.91
InChI Key: GRZDEXBNUBNTPK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of multiple aromatic rings and functional groups. The presence of bromine, chlorine, and phenyl groups in the structure suggests potential reactivity at these sites .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinoline derivatives are known to undergo various reactions. For example, they can undergo O-alkylation in the presence of metal salts .

Scientific Research Applications

Synthesis and Cytotoxicity

Amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines, related to the compound , followed by cyclodehydration, led to novel polycarbo-substituted imidazo[1,2-c]quinazolines. These were screened for in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells, showing potential in cancer research (Khoza, Makhafola, & Mphahlele, 2015).

Halogenation and Isoquinoline Synthesis

The compound's derivatives can undergo unexpected transformations in reactions involving halogenation. For instance, a three-component reaction involving 2-alkynylbenzaldoximes and α,β-unsaturated carbonyl compounds with bromine or iodine monochloride can yield 2-(4-halo-isoquinolin-1-yl)ethanol derivatives (Ye, Gao, & Wu, 2010).

Fluorescence Studies

N-aryl-2-aminoquinolines, similar to the compound in focus, have been synthesized and studied for their luminescence properties. Findings suggest that factors like substituent groups, hydrogen bonding, and excited-state intramolecular proton transfer significantly influence the fluorescence quantum yields of these compounds (Hisham et al., 2019).

Antimicrobial Activity

Some derivatives of the compound have been synthesized and tested for antimicrobial activity. For instance, quinoline-pyrazoline-based coumarinyl thiazole derivatives demonstrated significant antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Ansari & Khan, 2017).

Catalysis in Organic Synthesis

Cobalt-promoted dimerization of aminoquinoline benzamides, which are structurally similar to the compound , has been explored. These reactions, proceeding in ethanol and using oxygen as a terminal oxidant, show the compound's utility in facilitating organic synthesis (Grigorjeva & Daugulis, 2015).

Synthesis of Heterocyclic Compounds

The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. For instance, syntheses involving Schiff bases of 2-methyl-3-aminoquinazolin-4(3H)-ones have been reported, with diverse biological activities like antimicrobial, analgesic, anti-inflammatory, and antihelmintic (Sahu et al., 2008).

Mechanism of Action

Properties

IUPAC Name

2-[[6-bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H23BrClN3O/c33-22-11-13-28-26(17-22)30(21-9-5-2-6-10-21)31(32(37-28)35-15-16-38)29-19-24(20-7-3-1-4-8-20)25-18-23(34)12-14-27(25)36-29/h1-14,17-19,38H,15-16H2,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZDEXBNUBNTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)N=C4NCCO)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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